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Compound of Interest

Compound Name: 3-Propylglutaric acid

CAS No.: 4165-98-4

Cat. No.: B1583904 Get Quote

CAS: 4165-98-4 | Formula: C

H

O

| MW: 174.19 g/mol

Executive Summary & Pharmaceutical Relevance
3-Propylglutaric acid (3-PGA) is a dicarboxylic acid featuring a propyl chain at the

-position. Its primary utility in drug development lies in its role as a precursor for 3-propyl-GABA
and related gabapentinoids. By subjecting 3-PGA to mono-amidation and Hofmann
rearrangement, researchers can access 3-substituted

-aminobutyric acid analogs, a class of compounds known to bind to the

subunit of voltage-gated calcium channels.

This guide details the spectroscopic signature of 3-PGA to facilitate its identification and purity

assessment during synthetic workflows.
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To understand the impurity profile in spectroscopic data, one must understand the synthesis. 3-

PGA is typically synthesized via a Knoevenegel Condensation followed by hydrolysis and

decarboxylation.

Synthesis Workflow (DOT Visualization)
The following diagram outlines the standard synthetic route, highlighting critical intermediates

that may appear as trace impurities (e.g., decarboxylated byproducts or unhydrolyzed esters).
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Figure 1: Synthetic pathway to 3-Propylglutaric acid involving double decarboxylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of 3-PGA simplifies its NMR spectra. The molecule possesses a

plane of symmetry passing through the C3 carbon and the propyl chain, rendering the two
acetic acid arms (C2 and C4) chemically equivalent.

H NMR Data (400 MHz, DMSO- )
Solvent Choice: DMSO-

is preferred over CDCl

due to the polarity of the dicarboxylic acid groups, ensuring sharp peaks for the carboxyl
protons and preventing aggregation broadening.
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Assignment (ppm) Multiplicity Integral
Coupling (

)
Notes

COOH 12.0 - 12.2 br s 2H -

Exchangeabl

e; disappears

with D

O shake.

C2-H, C4-H 2.20 - 2.35 m (dd) 4H Hz

Diastereotopi

c protons

averaging

due to free

rotation; often

appear as a

higher-order

multiplet.

C3-H 2.05 - 2.15 m 1H -

Methine

proton;

splitting

dominated by

C2/4 and

propyl C1'.

Propyl C1' 1.25 - 1.35 m 2H -

Methylene

adjacent to

chiral center.

Propyl C2' 1.20 - 1.30 m 2H -

Central

methylene of

propyl chain.

Propyl C3' 0.85 - 0.90 t 3H Hz
Terminal

methyl group.

Interpretation Logic:

Symmetry: The integration of the C2/C4 region (4H) confirms the equivalence of the
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-methylene groups.

Impurity Flag: A triplet at ~4.1 ppm indicates residual ethyl ester (incomplete hydrolysis).

C NMR Data (100 MHz, DMSO- )
Due to symmetry, only 6 unique carbon signals are observed despite the molecule containing 8

carbons.

Carbon Position (ppm) Type Notes

C=O (C1, C5) 174.5 Cq Carboxyl carbonyls.

C2, C4 38.2 CH
-methylenes; typically

deshielded by

carbonyls.

C3 32.1 CH
Methine branching

point.

Propyl C1' 34.5 CH Methylene adjacent to

branching point.

Propyl C2' 19.8 CH Middle of propyl chain.

Propyl C3' 14.2 CH Terminal methyl.

Mass Spectrometry (MS)
Method: ESI (Negative Mode) or GC-MS (after derivatization). Direct EI-MS of dicarboxylic

acids often leads to thermal dehydration in the source, forming cyclic anhydrides.

Fragmentation Pattern (EI, 70 eV)
Molecular Ion (

): m/z 174 (Weak/Absent).

Base Peak: m/z 156 (
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).

Mechanism:[1][2] Thermal loss of H

O to form 3-propylglutaric anhydride. This is the diagnostic peak in GC-MS if
underivatized.

Fragment: m/z 114 (

).

Mechanism:[1][2] Loss of Acetic Acid (McLafferty-like rearrangement) or sequential loss of

CO

+ H

O.

Fragment: m/z 129 (

).

Mechanism:[1][2] Loss of

COOH radical.

Mass Spec Workflow (DOT Visualization)
The following diagram illustrates the ionization and fragmentation logic, critical for confirming

identity.
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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Infrared (IR) Spectroscopy
IR is a rapid validation tool for the carboxylic acid functionality.

Wavenumber (cm

)
Vibration Mode Intensity Description

2800 - 3300 O-H Stretch Broad, Strong

Characteristic

"carboxylic acid

dimer" broadness.

1700 - 1715 C=O[3] Stretch Strong, Sharp

Carbonyl stretch.

Lower frequency than

esters due to H-

bonding.

1200 - 1300 C-O Stretch Medium

C-O single bond

stretch coupled with

O-H bending.

930 - 950 O-H Bend Medium
Out-of-plane bending

(dimer).

Experimental Protocols
Protocol A: NMR Sample Preparation
Use this protocol to ensure reproducible shifts consistent with the data above.

Drying: Dry the 3-PGA sample in a vacuum desiccator over P

O

for 4 hours to remove lattice water (which shifts the COOH peak).

Solvent: Use DMSO-
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(99.8% D) containing 0.03% TMS as an internal standard. Note: CDCl

can be used, but solubility may be limited, and COOH protons may broaden significantly.

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

Acquisition:

Pulse angle: 30°.

Relaxation delay (D1):

2.0 seconds (essential for accurate integration of carboxylates).

Scans: 16 (1H), 256-512 (13C).

Protocol B: GC-MS Derivatization (Methylation)
Direct injection of dicarboxylic acids damages GC columns. Methylation is required.

Reagent: Mix 10 mg 3-PGA with 0.5 mL BF

-Methanol (14%).

Reaction: Heat at 60°C for 15 minutes in a sealed vial.

Extraction: Add 1 mL Hexane and 1 mL saturated NaCl. Vortex and centrifuge.

Analysis: Inject 1

L of the upper Hexane layer (containing Dimethyl 3-propylglutarate).

Expected Shift: Molecular ion will shift to m/z 202 (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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